![molecular formula C11H14ClN B2662976 1-Phenyl-3-azabicyclo[3.1.0]hexane CAS No. 66505-14-4](/img/structure/B2662976.png)
1-Phenyl-3-azabicyclo[3.1.0]hexane
Overview
Description
1-Phenyl-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS Number: 67644-21-7 . It has a molecular weight of 159.23 and its IUPAC name is 1-phenyl-3-azabicyclo[3.1.0]hexane . It is stored in a dark place, sealed in dry, at 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane involves several steps. A series of 1-phenyl-3-azabicyclo[3.1.0]hexanes were synthesized as more conformationally restricted prototypical σ ligands 3-phenylpiperidines . The effective formation of 1-azabicyclo[3.1.0]hexane was established by treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is also presented .Molecular Structure Analysis
The InChI code for 1-Phenyl-3-azabicyclo[3.1.0]hexane is 1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The reaction of 1-Phenyl-3-azabicyclo[3.1.0]hexane occurs via a rational reaction pathway based on intermolecular Br···Li+ coordination (SN2 process) . The compound shows moderate to high affinity for both σ1 and σ2 receptors .Physical And Chemical Properties Analysis
1-Phenyl-3-azabicyclo[3.1.0]hexane is a liquid at room temperature . It is stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Antimalarial and Antimycobacterial Properties
Derivatives of 1-Phenyl-3-azabicyclo[3.1.0]hexane have shown promising results in the field of antimalarial and antimycobacterial research. A study by Ningsanont et al. (2003) synthesized derivatives with various substituents and tested them against P. falciparum and mycobacterium, demonstrating significant in vitro activity, which could lead to new therapeutic approaches for treating these diseases (Ningsanont et al., 2003).
Sigma Receptor Affinity
Marrazzo et al. (2004) explored 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as sigma receptor ligands. Their findings indicate that these derivatives, particularly the dextrorotatory isomers, exhibit high affinity and selectivity for σ1 receptors, highlighting potential applications in neuroscience and pharmacology (Marrazzo et al., 2004).
Stereoselective Synthesis
The stereoselective synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane compounds, as investigated by Bonnaud and Bigg (1993), is significant for the production of pharmaceuticals and other fine chemicals. Their research provided insights into the synthesis and stereochemistry of these compounds, which is crucial for developing drugs with desired biological activities (Bonnaud & Bigg, 1993).
Aromatase Inhibitory Activity
Staněk et al. (1991) synthesized derivatives of 1-Phenyl-3-azabicyclo[3.1.0]hexane and tested their efficacy as aromatase inhibitors. These compounds showed potential as drugs for endocrine therapy in hormone-dependent tumors like breast cancer, highlighting their significance in cancer research (Staněk et al., 1991).
Asymmetric Synthesis of Biologically Active Compounds
Jida et al. (2007) reported on the use of Azabicyclo[3.1.0]hexane-1-ols for the asymmetric synthesis of pharmacologically active products. This research underlines the importance of 1-Phenyl-3-azabicyclo[3.1.0]hexane in creating chiral compounds with potential therapeutic applications (Jida et al., 2007).
Novel Synthetic Routes
Ghorbani et al. (2016) developed a novel three-component reaction for synthesizing 1-Azabicyclo[3.1.0]hexane-3-enes, demonstrating a new synthetic pathway that offers environmental benefits, cost-effectiveness, and high yield, which could be beneficial for large-scale production in pharmaceutical industries (Ghorbani et al., 2016).
μ Opioid Receptor Ligands
The study by Lunn et al. (2012) on 3-Azabicyclo[3.1.0]hexane derivatives as μ opioid receptor ligands indicated potential for treating conditions like pruritus in animals. This research contributes to understanding the role of these compounds in developing new veterinary medicines (Lunn et al., 2012).
Safety And Hazards
Future Directions
The future directions for the study of 1-Phenyl-3-azabicyclo[3.1.0]hexane could involve the development of new σ ligands . Selective σ1 and σ2 ligands with agonist or antagonist properties might be potential drugs for clinical treatment of memory and learning disorders, psychoses, cocaine abuse, dyskinesia induced by classical antipsychotic therapy, and cancer .
properties
IUPAC Name |
1-phenyl-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXPTPHIWQWOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-azabicyclo[3.1.0]hexane | |
CAS RN |
66505-14-4 | |
| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



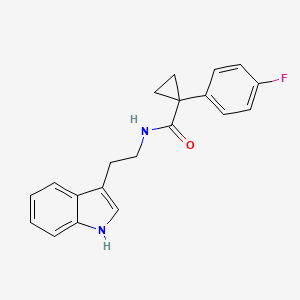
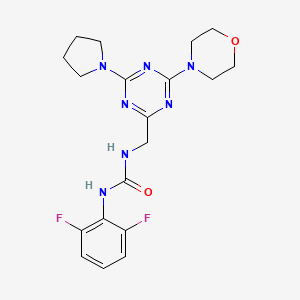
![1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one](/img/structure/B2662895.png)
![2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2662896.png)
![5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2662900.png)
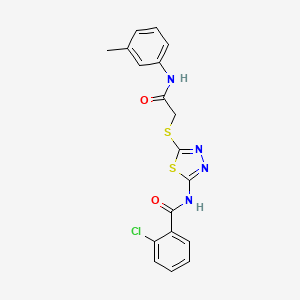

![{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2662905.png)
![Ethyl 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B2662908.png)
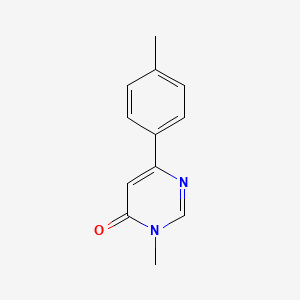
![2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2662910.png)
![(2-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2662911.png)
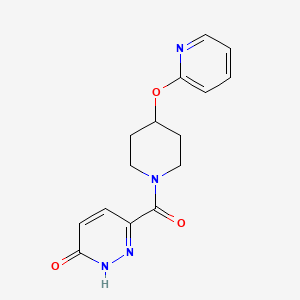
![6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2662915.png)